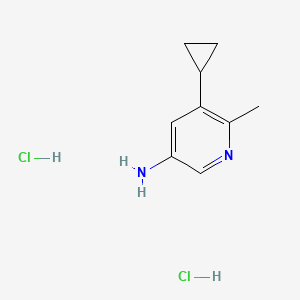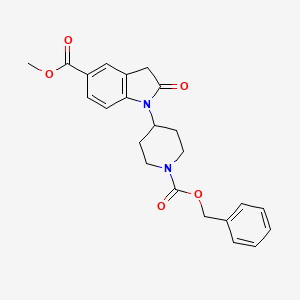![molecular formula C9H14O4 B13452893 2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
2,6-Dioxaspiro[4.5]decane-9-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxaspiro[45]decane-9-carboxylic acid is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate diols with carbonyl compounds under acidic conditions to form the spirocyclic structure. The reaction conditions typically include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also include the use of advanced purification techniques such as chromatography to isolate the desired product with high purity.
Análisis De Reacciones Químicas
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and spirocyclic structure. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the spirocyclic structure can provide steric hindrance and specific binding interactions. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparación Con Compuestos Similares
2,6-Dioxaspiro[4.5]decane-9-carboxylic acid can be compared with other spirocyclic compounds such as 1,6-dioxaspiro[4.5]decane and 1,4-dioxaspiro[4.5]decane. These compounds share similar spirocyclic structures but differ in the position and nature of their functional groups. The unique feature of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid is the presence of the carboxylic acid group at the 9-position, which imparts distinct chemical and biological properties.
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- Spirocyclic lactones
- Spiroketals
These compounds are used in various applications, but the specific properties and reactivity of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid make it unique and valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2,6-dioxaspiro[4.5]decane-9-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-3-13-9(5-7)2-4-12-6-9/h7H,1-6H2,(H,10,11) |
Clave InChI |
SGUJPGPYNBCHBO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCOC2)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
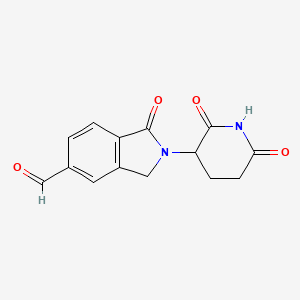
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
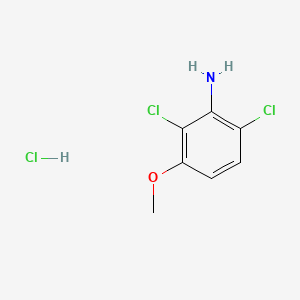

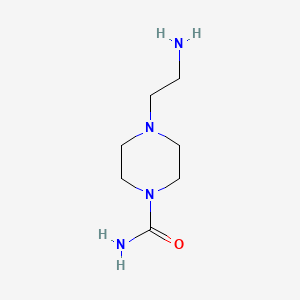
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)



